molecular formula C12H9N3O4S2 B5962570 N-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

N-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No. B5962570
M. Wt: 323.4 g/mol
InChI Key: RYXXUHRTUNLIED-UXBLZVDNSA-N
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Description

N-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide, commonly known as NNTA, is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. NNTA is a potent inhibitor of the enzyme thioredoxin reductase (TrxR), which plays a crucial role in regulating cellular redox homeostasis.

Mechanism of Action

NNTA exerts its pharmacological effects by inhibiting N-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide, which is a key enzyme involved in maintaining cellular redox homeostasis. N-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide plays a crucial role in regulating the levels of reactive oxygen species (ROS) and protecting cells from oxidative stress. By inhibiting N-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide, NNTA disrupts the redox balance in cancer cells, leading to oxidative stress and ultimately cell death. In addition, NNTA has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
NNTA has been shown to have a variety of biochemical and physiological effects. In cancer cells, NNTA induces oxidative stress and apoptosis, leading to cell death. In neurodegenerative diseases, NNTA has neuroprotective effects by reducing oxidative stress and inflammation. Additionally, NNTA has antimicrobial activity against a wide range of pathogenic bacteria.

Advantages and Limitations for Lab Experiments

One of the major advantages of NNTA for lab experiments is its specificity for N-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide, which allows for targeted inhibition of this enzyme. NNTA also has a high potency and exhibits a dose-dependent effect, making it a useful tool for studying the role of N-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide in various diseases. However, one limitation of NNTA is its potential toxicity, as it can induce oxidative stress and cell death in normal cells at high concentrations.

Future Directions

There are several future directions for further research on NNTA. One area of interest is the development of NNTA analogs with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of NNTA's potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the molecular mechanisms underlying NNTA's neuroprotective and antimicrobial effects. Overall, NNTA shows great promise as a therapeutic agent for various diseases, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of NNTA involves the condensation of 2-aminothiazole with 3-nitrobenzaldehyde in the presence of acetic anhydride and glacial acetic acid. The resulting Schiff base is then reacted with thioglycolic acid to form the thiazolidinone ring. The final product is obtained by acetylation of the amino group with acetic anhydride.

Scientific Research Applications

NNTA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Its ability to inhibit N-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide makes it a promising candidate for cancer therapy, as N-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is overexpressed in many types of cancer cells and plays a crucial role in their survival and proliferation. NNTA has also shown neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, NNTA has exhibited potent antimicrobial activity against a wide range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

N-[(5E)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4S2/c1-7(16)13-14-11(17)10(21-12(14)20)6-8-3-2-4-9(5-8)15(18)19/h2-6H,1H3,(H,13,16)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXXUHRTUNLIED-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NN1C(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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